BMS-1166

Beschreibung

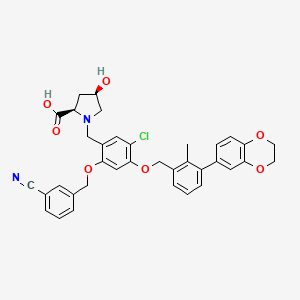

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXVXKRWOVBUDB-GRKNLSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-1166 mechanism of action on T-cells

An In-depth Technical Guide on the Core Mechanism of Action of BMS-1166 on T-Cells

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1] In the tumor microenvironment, cancer cells often overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[1][2] BMS-1166 is a small-molecule inhibitor of the PD-1/PD-L1 interaction that has demonstrated the potential to restore anti-tumor immunity.[3][4][5] This technical guide provides a detailed overview of the multifaceted mechanism of action of BMS-1166 on T-cells, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action of BMS-1166

BMS-1166 employs a dual mechanism to counteract the immunosuppressive effects of the PD-1/PD-L1 axis. It not only directly blocks the interaction between PD-1 and PD-L1 but also uniquely interferes with the maturation and cell surface expression of PD-L1.

Direct Inhibition of the PD-1/PD-L1 Interaction

BMS-1166 binds to PD-L1, inducing conformational changes that prevent its engagement with PD-1 on T-cells.[3][6] This direct blockade alleviates the inhibitory signal transduced through PD-1, thereby restoring T-cell receptor (TCR) signaling and subsequent T-cell activation.[3][5] Structural studies have revealed that BMS-1166 and related compounds induce the dimerization of PD-L1 molecules, which is a likely mode of this inhibition.[6]

Interference with PD-L1 Glycosylation and Trafficking

A distinctive mechanism of BMS-1166 is its ability to disrupt the post-translational modification of PD-L1.[1][2][7][] Specifically, BMS-1166 partially and specifically inhibits the N-glycosylation of PD-L1.[1][7] The proper glycosylation of PD-L1 is essential for its stability and transport to the cell surface.[7][9] By interfering with this process, BMS-1166 blocks the export of the under-glycosylated form of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][7][] This leads to the accumulation of immature PD-L1 in the ER and a reduction in its surface expression on tumor cells, further diminishing its capacity to engage with PD-1 on T-cells.[1][2]

Quantitative Data

The potency of BMS-1166 has been quantified in various assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 binding assay | [6] |

| IC50 | 28.77 µM | Cytotoxicity in MDA-MB-231 human breast cancer cells | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways affected by BMS-1166 and the logical flow of its mechanism of action.

Caption: PD-1/PD-L1 signaling pathway and points of intervention by BMS-1166.

Caption: Logical flow of BMS-1166's mechanism of action.

Experimental Protocols

The following are descriptions of key experimental methodologies used to elucidate the mechanism of action of BMS-1166.

T-Cell Activation Luciferase Reporter Assay

This assay is used to functionally confirm that BMS-1166 can block PD-1/PD-L1 signaling and activate T-cells.[1]

-

Cell Lines:

-

Protocol:

-

The Jurkat/PD-1/NFAT-luc effector cells are stimulated with a combination of a calcium ionophore (e.g., Ionomycin) and a diacylglycerol analog (e.g., TPA), which mimics TCR and CD28 stimulation.[1]

-

To assess PD-L1 mediated inhibition, the stimulated effector cells are co-cultured with the PD-L1 expressing target cells.

-

To test the effect of BMS-1166, the co-culture is treated with the compound (e.g., 10 µM).[1]

-

After a defined incubation period (e.g., 12-17 hours), the cells are lysed, and luciferase activity is measured.[1]

-

-

Endpoint: An increase in luciferase activity in the presence of BMS-1166 indicates a restoration of T-cell activation that was suppressed by the PD-1/PD-L1 interaction.[1][2]

Caption: Workflow for a T-cell activation luciferase reporter assay.

Analysis of PD-L1 Glycosylation and Subcellular Localization

These methods are employed to investigate the effect of BMS-1166 on PD-L1 maturation and trafficking.[1]

-

Western Blotting:

-

Cell lysates from tumor cells treated with or without BMS-1166 are subjected to SDS-PAGE and Western blotting using an anti-PD-L1 antibody.

-

An under-glycosylated form of PD-L1 will appear as a lower molecular weight band in BMS-1166 treated cells.[1]

-

-

Lectin Binding Assay and Glycosidase Digestion:

-

These assays are used to confirm changes in the glycosylation status of PD-L1.

-

-

Immunocytochemical Staining:

-

Tumor cells are treated with BMS-1166, then fixed, permeabilized, and stained with antibodies against PD-L1 and markers for the ER (e.g., Calnexin) and Golgi.

-

Confocal microscopy is used to visualize the subcellular localization of PD-L1. Increased co-localization of PD-L1 with the ER marker in BMS-1166 treated cells indicates retention in the ER.[1]

-

T-Cell Apoptosis Assay

This assay assesses the ability of BMS-1166 to protect T-cells from PD-L1-induced apoptosis.[2]

-

Protocol:

-

Jurkat T-cells are co-cultured with IFN-γ-stimulated MDA-MB-231 cells (to upregulate PD-L1).

-

The co-culture is treated with BMS-1166.

-

After incubation, T-cell apoptosis is measured, for example, by flow cytometry using Annexin V and Propidium Iodide staining.

-

-

Endpoint: A reduction in T-cell apoptosis in the presence of BMS-1166 demonstrates its ability to block the PD-1/PD-L1 death signal.[2]

Conclusion

BMS-1166 presents a sophisticated mechanism of action against the PD-1/PD-L1 immune checkpoint. By not only physically obstructing the PD-1/PD-L1 interaction but also by preventing the maturation and cell surface expression of PD-L1, BMS-1166 effectively dismantles this key axis of tumor-induced immunosuppression. This dual action restores the function of exhausted T-cells, enhancing their ability to mount an effective anti-tumor immune response. The experimental methodologies outlined provide a robust framework for the continued investigation and development of small-molecule inhibitors targeting this critical pathway in cancer immunotherapy.

References

- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: BMS-1166 Binding Affinity to Human PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BMS-1166, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The document details quantitative binding data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction.[1][2] Its binding affinity has been characterized using various biophysical and cell-based assays, yielding a range of values that reflect the different experimental conditions and methodologies employed. The quantitative data are summarized in the table below for direct comparison.

| Parameter | Value | Assay Method | Source |

| IC50 | 1.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][3][4] |

| IC50 | 85.4 nM | Surface Plasmon Resonance (SPR) | [5] |

| EC50 | ~300-400 nM | NFAT Reporter Co-culture Assay | [6][7] |

| KD | 5.7 x 10-9 M (5.7 nM) | Surface Plasmon Resonance (SPR) | [8] |

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary significantly between purely biochemical assays (like HTRF) and more complex cell-based systems, which better reflect the physiological environment but also introduce more variables.[5][9]

Mechanism of Action

BMS-1166 inhibits the PD-1/PD-L1 checkpoint through a multi-faceted mechanism. While initially developed as a direct inhibitor of the protein-protein interaction, further studies have revealed a more complex mode of action.

-

Induction of PD-L1 Dimerization : Structural and biophysical studies, including NMR analysis, show that BMS-1166 binds to the PD-1-interacting surface of PD-L1.[3][10] This binding forces a conformational change in PD-L1, promoting its dimerization.[4][6] The resulting PD-L1 dimer occludes the binding site for PD-1, thereby inhibiting the formation of the PD-1/PD-L1 complex.[11]

-

Inhibition of PD-L1 Glycosylation and Trafficking : A key cellular mechanism of BMS-1166 involves the disruption of PD-L1 maturation.[3] It specifically affects the N-glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[12][] This leads to the accumulation of an under-glycosylated form of PD-L1 in the ER, preventing its expression on the cell surface where it would interact with PD-1 on T-cells.[3][12]

Experimental Protocols

The binding affinity and inhibitory potential of BMS-1166 have been determined using several key experimental techniques. Detailed methodologies for the most cited assays are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a proximity-based biochemical assay used to measure the direct binding between PD-1 and PD-L1 in vitro.[3]

-

Principle : This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[14][15] Human PD-1 is typically conjugated to a donor (e.g., Europium cryptate) and human PD-L1 is conjugated to an acceptor (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. The presence of an inhibitor like BMS-1166 disrupts this interaction, leading to a decrease in the FRET signal.[14]

-

General Protocol :

-

Reagent Preparation : Recombinant human IgG-PD-1 and 6His-PD-L1 are prepared in an appropriate assay buffer.[14] Anti-human IgG-Tb (donor) and anti-6His-d2 (acceptor) antibodies are used to label the respective proteins.[14]

-

Compound Addition : Serial dilutions of BMS-1166 (or DMSO for control) are added to a low-volume 384-well plate.[14]

-

Incubation : PD-1 is added and pre-incubated with the compound.[14] Subsequently, a mixture of PD-L1 and the HTRF detection antibodies is added.[14]

-

Signal Reading : The plate is incubated at room temperature to allow the binding reaction to reach equilibrium. The fluorescence is then read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.[14]

-

Data Analysis : The ratio of the two emission signals is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Blockade Assay

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[5][16] This protocol describes an assay to measure the ability of BMS-1166 to block the binding of PD-L1 to immobilized PD-1.

-

Materials & Reagents :

-

Instrument : Biacore T200 or similar SPR instrument.[5]

-

Sensor Chip : CM5 sensor chip.[5]

-

Proteins : Recombinant human PD-1 and PD-L1.

-

Inhibitor : BMS-1166 dissolved in DMSO.

-

Buffers : HBS-EP+ running buffer (with 0.01% DMSO for sample preparation), amine coupling reagents (NHS, EDC), and a regeneration solution (e.g., Glycine-HCl).[5]

-

-

Methodology :

-

PD-1 Immobilization : Human PD-1 is covalently immobilized onto the surface of a CM5 sensor chip using standard amine coupling chemistry.[5][17]

-

Sample Preparation : A constant concentration of human PD-L1 (e.g., 20 nM) is incubated with a range of BMS-1166 concentrations (e.g., 0 to 3125 nM).[5]

-

Binding Measurement : Each PD-L1/BMS-1166 mixture is injected over the PD-1 functionalized sensor surface. The binding response is measured in real-time and recorded in a sensorgram.[17]

-

Regeneration : Between sample injections, the sensor surface is regenerated using a pulse of a low pH solution (e.g., Glycine pH 1.5) to remove the bound PD-L1.[7]

-

Data Analysis : The binding response (in Resonance Units, RU) at equilibrium is recorded for each BMS-1166 concentration. The percentage of blockade is calculated relative to the control (0 nM BMS-1166). These values are then plotted against the logarithm of the BMS-1166 concentration, and the data is fitted to a dose-response curve to calculate the IC50.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution.[18] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18]

-

Principle : A solution of the ligand (BMS-1166) is titrated into a sample cell containing the macromolecule (PD-L1). The instrument measures the minute temperature changes that occur upon binding. The resulting data provides a complete thermodynamic profile of the interaction.[18]

-

General Protocol :

-

Sample Preparation : Recombinant human PD-L1 and BMS-1166 are prepared in an identical, extensively dialyzed buffer to minimize heats of dilution.[18][19] Typical starting concentrations are 5-50 µM PD-L1 in the sample cell and 50-500 µM BMS-1166 in the injection syringe.[18]

-

Experiment Setup : The instrument is set to the desired temperature. The sample cell is loaded with the PD-L1 solution, and the syringe is loaded with the BMS-1166 solution.

-

Titration : A series of small, precise injections of BMS-1166 are made into the PD-L1 solution. The heat change after each injection is measured.

-

Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters KD, n, and ΔH.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 14. isogen-lifescience.com [isogen-lifescience.com]

- 15. HTRF: a technology tailored for biomarker determination—novel analytical detection system suitable for detection of specific autoimmune antibodies as biomarkers in nanogram level in different body fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. path.ox.ac.uk [path.ox.ac.uk]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

In Vitro Characterization of BMS-1166: A Technical Guide

BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[1][2] This document provides an in-depth technical overview of its in vitro characterization, detailing its mechanism of action, binding kinetics, and functional effects in cellular assays. It is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.

Quantitative Analysis of In Vitro Activity

The inhibitory potency and binding affinity of BMS-1166 have been quantified across various biochemical and cell-based assays. The data highlights its high affinity for PD-L1 and its effectiveness in disrupting the PD-1/PD-L1 axis.

| Parameter | Value | Assay Method | Reference |

| IC₅₀ (PD-1/PD-L1 Interaction) | 1.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2][3][4] |

| 3.78 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [5] | |

| 85.4 nM | Surface Plasmon Resonance (SPR) | [6] | |

| 276 nM | Cell-Based Co-culture Assay | [6] | |

| Binding Affinity (Kᴅ) (to PD-L1) | 5.7 nM | Surface Plasmon Resonance (SPR) | [7] |

| IC₅₀ (Cytotoxicity) | 28.77 µM | MDA-MB-231 Breast Cancer Cells | [8] |

Mechanism of Action

BMS-1166 employs a multi-faceted mechanism to disrupt the PD-1/PD-L1 signaling pathway. Unlike monoclonal antibodies, its small-molecule nature allows it to interfere with PD-L1 both at the cell surface and during its intracellular processing.

2.1. Induction of PD-L1 Dimerization Structural and biochemical studies have revealed that BMS-1166 binds to the PD-1-interacting surface of PD-L1.[3] A key aspect of its mechanism is the induction of PD-L1 dimerization.[1][][10] The molecule effectively "locks" two PD-L1 monomers together, sterically hindering their ability to engage with the PD-1 receptor on T-cells.

2.2. Blockade of PD-L1 Maturation and Trafficking Further studies have uncovered a novel intracellular mechanism. BMS-1166 partially and specifically inhibits the N-glycosylation of PD-L1.[11][12] Glycosylation is a critical post-translational modification required for the proper folding, stability, and transport of PD-L1. By interfering with this process, BMS-1166 blocks the export of the PD-L1 protein from the endoplasmic reticulum (ER) to the Golgi apparatus, preventing its maturation and subsequent expression on the cell surface.[3][][13] This results in an observable shift in Western blot analysis, with a decrease in the higher molecular weight (mature, glycosylated) form of PD-L1 and an increase in the lower molecular weight (immature) form.[3]

Experimental Protocols

The characterization of BMS-1166 relies on a suite of robust biochemical and cell-based assays.

3.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay This assay is the primary method for quantifying the direct inhibition of the PD-1/PD-L1 interaction in a cell-free system.[3]

-

Principle: The assay measures fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to PD-1 and an acceptor fluorophore (e.g., d2) conjugated to PD-L1. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, generating a FRET signal.

-

Methodology:

-

Recombinant human PD-1 and PD-L1 proteins, each tagged with a FRET partner, are incubated together.

-

Serial dilutions of BMS-1166 are added to the mixture.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

-

3.2. Western Blotting for Glycosylation Analysis This technique is used to visually assess the impact of BMS-1166 on the post-translational modification of PD-L1.[3][12]

-

Principle: Proteins are separated by size via gel electrophoresis. The shift in the molecular weight of PD-L1 indicates changes in its glycosylation state.

-

Methodology:

-

PD-L1 expressing cells (e.g., PC9/PD-L1) are treated with DMSO (vehicle control) or BMS-1166 for a specified time (e.g., 17 hours).[3][12]

-

Whole-cell lysates are collected. For confirmation, samples may be treated with enzymes like PNGase F (removes all N-linked glycans) or Endo H (removes only high-mannose glycans found in the ER).[3][12]

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for PD-L1, followed by a secondary antibody.

-

The resulting bands are visualized. A BMS-1166-treated sample will show an increased intensity of the lower molecular weight band compared to the control.

-

3.3. T-Cell Activation Luciferase Reporter Assay This cell-based assay provides a functional readout of BMS-1166's ability to restore T-cell activity that is suppressed by the PD-1/PD-L1 interaction.[3]

-

Principle: Jurkat T-cells, engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element (an indicator of T-cell activation), are used as effector cells. When T-cell signaling is activated, NFAT translocates to the nucleus and drives luciferase expression, which can be quantified.

-

Methodology:

-

PD-L1-expressing cancer cells (e.g., PC9/PD-L1) are pre-treated with DMSO or BMS-1166.[3]

-

The engineered Jurkat/PD-1/NFAT-luc cells are co-cultured with the treated cancer cells.

-

T-cell activation is stimulated (e.g., with TPA and ionomycin).[3]

-

In the presence of functional PD-L1 (control group), the PD-1/PD-L1 interaction suppresses T-cell activation, resulting in a low luciferase signal.

-

In the presence of BMS-1166, the PD-1/PD-L1 interaction is blocked, restoring T-cell activation and leading to a high luciferase signal.[3]

-

Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Summary and Conclusion

The in vitro characterization of BMS-1166 demonstrates its action as a highly potent and specific inhibitor of the PD-1/PD-L1 immune checkpoint. It functions through a dual mechanism: inducing PD-L1 dimerization and disrupting the intracellular maturation and trafficking of the PD-L1 protein.[1][3][] These mechanisms, quantified by HTRF, SPR, and validated in functional cell-based assays, confirm its ability to effectively block the PD-1/PD-L1 interaction and restore T-cell effector functions.[3][8] The low nanomolar potency and distinct intracellular mode of action make BMS-1166 a significant molecule in the development of small-molecule cancer immunotherapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

BMS-1166: A Deep Dive into its Selectivity for PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of BMS-1166, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein. Understanding the selectivity of a drug candidate is paramount in drug development to predict its therapeutic window and potential off-target effects. This document summarizes the available quantitative data, details the experimental methodologies used to assess its activity, and visualizes the key pathways and experimental workflows.

Executive Summary

BMS-1166 is a novel, potent inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM.[1][2] Its mechanism of action is unique among small molecules, as it induces the dimerization of PD-L1, a key immune checkpoint protein, and subsequently blocks its interaction with its receptor, PD-1.[2] Furthermore, BMS-1166 has been shown to specifically inhibit the glycosylation of human PD-L1, leading to its retention in the endoplasmic reticulum and preventing its transport to the cell surface.[3] Available data strongly indicates a high degree of selectivity of BMS-1166 for human PD-L1, with no reported significant activity against other tested glycoproteins, including murine PD-L1.

Quantitative Selectivity Profile

The primary measure of BMS-1166's potency is its half-maximal inhibitory concentration (IC50) against the PD-1/PD-L1 interaction. While comprehensive screening data against a wide panel of other human proteins is not publicly available, the existing information points towards a highly selective profile.

| Target | Assay Type | Result (IC50) | Species | Reference |

| PD-1/PD-L1 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 1.4 nM | Human | [1][2][3] |

| Mouse PD-L1 | Glycosylation Inhibition Assay | No effect | Murine | [3] |

| Other Glycoproteins | Glycosylation Inhibition Assay | No effect | Human | [3] |

Note: The lack of extensive public data on off-target screening is a limitation. Further studies would be required to definitively rule out interactions with other proteins, particularly other members of the B7 family of immune checkpoint molecules.

Mechanism of Action: A Two-Pronged Approach

BMS-1166 employs a sophisticated dual mechanism to inhibit PD-L1 function:

-

Induction of PD-L1 Dimerization: BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change that promotes the formation of a stable PD-L1 dimer. This dimerization sterically hinders the interaction of PD-L1 with the PD-1 receptor on T-cells.

-

Inhibition of Glycosylation and ER Export: The binding of BMS-1166 to PD-L1 also interferes with the normal glycosylation process of the protein within the endoplasmic reticulum (ER). This results in an accumulation of under-glycosylated PD-L1 in the ER, preventing its maturation and transport to the cell surface, thereby reducing the overall amount of functional PD-L1 available to suppress the immune response.[3]

Signaling Pathway and Mechanism of Action

Caption: PD-1/PD-L1 signaling and the inhibitory mechanism of BMS-1166.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of BMS-1166's activity and selectivity.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This biochemical assay is used to quantify the direct inhibition of the PD-1 and PD-L1 protein-protein interaction.

-

Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). Recombinant human PD-1 is labeled with the donor and recombinant human PD-L1 is labeled with the acceptor. When the proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol:

-

Recombinant human PD-1 protein (e.g., Fc-tagged) and biotinylated human PD-L1 protein are used.

-

Europium cryptate-labeled anti-Fc antibody serves as the donor, and streptavidin-XL665 serves as the acceptor.

-

The assay is typically performed in a 384-well plate.

-

Serial dilutions of BMS-1166 are pre-incubated with the PD-L1 protein.

-

The PD-1 protein and the detection reagents are then added.

-

After an incubation period (typically 1-2 hours) at room temperature, the fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the HTRF PD-1/PD-L1 binding assay.

Cellular T-Cell Activation Assay

This cell-based assay assesses the ability of BMS-1166 to restore T-cell function that has been suppressed by the PD-1/PD-L1 interaction.

-

Principle: Jurkat T-cells, engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter, are co-cultured with target cells expressing PD-L1 and a T-cell receptor (TCR) activator. The engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to reduced reporter gene expression. An effective inhibitor like BMS-1166 will block the PD-1/PD-L1 interaction, thereby restoring TCR signaling and increasing reporter gene activity.

-

Protocol:

-

Cell Lines:

-

Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.

-

Target Cells: A suitable cell line (e.g., CHO-K1 or a human cancer cell line) engineered to express human PD-L1 and a TCR activator.

-

-

Co-culture: Effector and target cells are co-cultured in a 96-well plate at an appropriate ratio.

-

Treatment: Serial dilutions of BMS-1166 are added to the co-culture.

-

Incubation: The plate is incubated for a period sufficient to allow for T-cell activation and reporter gene expression (typically 6-24 hours).

-

Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

-

Measurement: Luminescence is measured using a plate reader.

-

Analysis: The increase in luminescence in the presence of the inhibitor is used to determine its EC50 (half-maximal effective concentration) for restoring T-cell activation.

-

Caption: Workflow for the cellular T-cell activation assay.

Conclusion

BMS-1166 is a highly potent and specific small molecule inhibitor of the human PD-1/PD-L1 interaction. Its unique dual mechanism of inducing PD-L1 dimerization and inhibiting its glycosylation and cellular transport underscores its sophisticated design. The available data strongly supports its selectivity for human PD-L1, a critical attribute for a therapeutic candidate. While a more extensive off-target screening profile would provide a more complete picture of its selectivity, the current body of evidence positions BMS-1166 as a valuable tool for research and a promising scaffold for the development of novel cancer immunotherapies. The detailed experimental protocols provided herein offer a guide for the continued investigation and characterization of this and other similar small molecule immune checkpoint inhibitors.

References

The Evolving Landscape of Cancer Immunotherapy: An In-depth Technical Guide to Early-Stage Research on BMS-1166 Analogs

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized the treatment of various malignancies. Small molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, such as BMS-1166 and its analogs, represent a promising frontier in cancer immunotherapy. These orally bioavailable agents offer potential advantages over monoclonal antibodies, including improved tissue penetration and more manageable immune-related adverse events. This technical guide provides a comprehensive overview of the core aspects of early-stage research on BMS-1166 analogs, focusing on their mechanism of action, structure-activity relationships, and the key experimental protocols for their evaluation.

Mechanism of Action: Beyond Simple Blockade

BMS-1166 and its analogs are potent inhibitors of the PD-1/PD-L1 interaction, with IC50 values in the low nanomolar range.[1][2] Their primary mechanism involves binding to PD-L1 and inducing its dimerization, which sterically hinders its interaction with PD-1 on T cells.[3] This disruption of the PD-1/PD-L1 axis reinvigorates exhausted T cells, enabling them to recognize and eliminate tumor cells.

Recent studies have unveiled a more nuanced mechanism of action. BMS-1166 has been shown to interfere with the glycosylation of PD-L1 by blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[4][] This leads to an accumulation of under-glycosylated PD-L1 in the ER, reducing its expression on the cell surface and thereby diminishing its immunosuppressive function.[6]

Structure-Activity Relationship (SAR) of Biphenyl Analogs

The core structure of BMS-1166 is a biphenyl scaffold. Structure-activity relationship studies have revealed key features for potent PD-1/PD-L1 inhibition. Modifications to the biphenyl core and its substituents have been explored to optimize potency, selectivity, and pharmacokinetic properties.

| Compound | IC50 (nM) - HTRF Assay | Key Structural Features | Reference |

| BMS-1166 | 1.4 | Biphenyl core with specific substitutions | [1][2] |

| BMS-1001 | - | Optimized analog of earlier compounds | [3] |

| BMS-202 | - | Predecessor to BMS-1166 | [3] |

| BMS-8 | - | Early biphenyl analog | [3] |

| BMS-37 | - | Early biphenyl analog | [3] |

| BMS-242 | - | Early biphenyl analog | [3] |

| BMS-200 | - | Early biphenyl analog | [3] |

Note: Specific IC50 values for all analogs are not consistently reported across public literature. HTRF (Homogeneous Time-Resolved Fluorescence) is a common assay for measuring binding affinity.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a primary method for quantifying the binding affinity of small molecules to the PD-1/PD-L1 complex.

Principle: The assay measures the disruption of the interaction between recombinant human PD-1 and PD-L1 proteins. PD-1 is typically tagged with a fluorescent donor (e.g., europium cryptate) and PD-L1 with a fluorescent acceptor (e.g., d2). When in close proximity, FRET (Förster Resonance Energy Transfer) occurs. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Recombinant human PD-1 and PD-L1 proteins are incubated with the test compound at varying concentrations in a microplate.

-

A fluorescently labeled anti-tag antibody (e.g., anti-His6-Eu3+ cryptate) is added to bind to the tagged PD-1.

-

A second fluorescently labeled antibody or streptavidin conjugated to an acceptor fluorophore (e.g., streptavidin-d2) is added to bind to the biotinylated PD-L1.

-

After incubation, the fluorescence is measured at two wavelengths (donor and acceptor emission).

-

The HTRF ratio is calculated, and IC50 values are determined from the dose-response curves.

NFAT Reporter Gene Assay

This cell-based assay evaluates the functional consequence of PD-1/PD-L1 blockade by measuring T cell activation.

Principle: Jurkat T cells are engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter. When co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. An effective inhibitor will block this interaction, restore TCR signaling, and result in increased luciferase activity.

Methodology:

-

Seed PD-L1-expressing cells (e.g., CHO-K1 or PC9 cells) in a 96-well plate.

-

Treat the cells with the BMS-1166 analog at various concentrations.

-

Add Jurkat-PD-1/NFAT-luciferase cells to the wells.

-

Co-culture the cells for a defined period (e.g., 6-24 hours).

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence, which is proportional to T cell activation.

Western Blotting for PD-L1 Glycosylation

This technique is used to assess the impact of BMS-1166 analogs on the glycosylation status of PD-L1.

Principle: Western blotting separates proteins by molecular weight. Glycosylated proteins migrate slower than their non-glycosylated counterparts. Treatment with an inhibitor that affects glycosylation will result in a shift in the molecular weight of PD-L1, which can be visualized by an antibody specific to PD-L1.

Methodology:

-

Treat PD-L1 expressing cells with the BMS-1166 analog for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against PD-L1.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal. A downward shift in the PD-L1 band indicates inhibition of glycosylation.[4]

Conclusion and Future Directions

Early-stage research on BMS-1166 analogs has provided a strong foundation for the development of oral small molecule PD-L1 inhibitors. The dual mechanism of action, involving both direct inhibition of the PD-1/PD-L1 interaction and modulation of PD-L1 glycosylation, offers a compelling therapeutic strategy. Continued research focusing on the synthesis and evaluation of novel analogs with optimized potency, selectivity, and pharmacokinetic profiles is crucial. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of these promising cancer immunotherapies. As our understanding of the intricate regulation of the PD-1/PD-L1 pathway deepens, so too will the opportunities for designing the next generation of effective and safe cancer treatments.

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

BMS-1166: A Technical Guide to a Small-Molecule PD-L1 Inhibitor in Cancer Immunology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The development of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have shown significant clinical success, there is a growing interest in small-molecule inhibitors due to potential advantages in administration, tissue penetration, and cost.[1][2] BMS-1166, developed by Bristol-Myers Squibb, is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction.[3][4] This document provides a comprehensive technical overview of BMS-1166, detailing its mechanism of action, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing its role in cancer immunology.

Introduction: The PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and promotes self-tolerance.[5] PD-1 (CD279) is a receptor expressed on the surface of activated T-cells.[5] Its ligand, PD-L1 (B7-H1), can be overexpressed by various cancer cells.[1] The engagement of PD-L1 on tumor cells with PD-1 on T-cells transduces an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytolytic activity, allowing cancer cells to evade immune surveillance.[1][5]

Blocking this interaction can restore anti-tumor T-cell activity. While antibody-based therapies have been successful, small molecules like BMS-1166 offer an alternative therapeutic modality that could overcome some limitations of biologics.[1][2]

BMS-1166: Mechanism of Action

BMS-1166 is a potent small-molecule inhibitor that disrupts the PD-1/PD-L1 interaction through a multi-faceted mechanism.

Direct Inhibition and PD-L1 Dimerization

The primary mechanism of BMS-1166 involves binding directly to a hydrophobic pocket on the surface of PD-L1.[6] This binding event sterically hinders the interaction between PD-L1 and its receptor, PD-1. Structural and biophysical analyses, including X-ray crystallography and NMR, have revealed that the binding of BMS-1166 induces a conformational change in PD-L1, promoting its dimerization.[7][8] This induced dimerization is a key feature of this class of inhibitors, effectively sequestering PD-L1 and preventing it from engaging with PD-1 on T-cells, thereby alleviating T-cell exhaustion.[2][7]

Interference with PD-L1 Trafficking

A novel secondary mechanism has been identified where BMS-1166 abrogates the function of PD-L1 by interfering with its post-translational processing.[1][9] BMS-1166 can bind to newly synthesized PD-L1 in the endoplasmic reticulum (ER).[1][9] This binding prevents the proper glycosylation and maturation of the PD-L1 protein, blocking its export from the ER to the Golgi apparatus.[1][9][] The resulting under-glycosylated PD-L1 is retained within the ER, leading to its accumulation there and preventing it from reaching the cell surface to interact with PD-1.[1][9][11]

Preclinical Data and Efficacy

BMS-1166 has demonstrated potent activity across a range of in vitro and cell-based assays.

In Vitro Binding Affinity and Potency

The inhibitory potential of BMS-1166 has been quantified using various biophysical and biochemical assays. Homogenous Time-Resolved Fluorescence (HTRF) binding assays are commonly used to determine the concentration at which the compound inhibits 50% of the PD-1/PD-L1 interaction (IC50).

Table 1: In Vitro Potency of BMS-1166

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| HTRF Binding Assay | IC50 | 1.4 nM | [2][3][4] |

| TR-FRET Assay | IC50 | 7 nM | [12] |

| HTRF Binding Assay | IC50 | 3.78 nM |[13] |

Cellular Activity and T-Cell Function Restoration

Cell-based assays are crucial for confirming that in vitro binding translates to functional activity. In co-culture systems using T-cells and PD-L1-expressing cancer cells, BMS-1166 has been shown to restore T-cell activation.

-

T-Cell Activation: BMS-1166 effectively alleviates the inhibitory effect of both soluble and cell-surface PD-L1 on T-cell receptor-mediated activation.[7]

-

Reversal of Immune Suppression: In Jurkat T-cells engineered with an NFAT-luciferase reporter, coculture with PD-L1-expressing cells suppresses luciferase activity. BMS-1166 treatment completely restores this suppressed activity, demonstrating its ability to reverse PD-L1-induced immune suppression.[1][6]

-

Reduction of T-Cell Apoptosis: In co-culture models, BMS-1166 significantly reduces T-cell apoptosis, confirming its capacity to restore T-cell function by blocking the PD-1/PD-L1 interaction.[14]

Table 2: Cellular Activity of BMS-1166

| Cell Line(s) | Assay Type | Effect | Reference |

|---|---|---|---|

| Jurkat T-cells & CHO-K1 (aAPCs) | T-cell activation | Alleviates PD-L1-mediated T-cell exhaustion | [7] |

| Jurkat/PD-1/NFAT-luc & PC9/PD-L1 | Luciferase reporter | Completely restored suppressed luciferase activation | [1] |

| MDA-MB-231 & Jurkat | Co-culture | Significantly reduces T-cell apoptosis | [14] |

| MDA-MB-231 | Cytotoxicity (MTT) | IC50 of 28.77 µM (as part of a formulation study) |[14] |

Cytotoxicity Profile

Low off-target toxicity is a critical attribute for a successful therapeutic agent. BMS-1166 exhibits a favorable cytotoxicity profile, with significantly less toxicity compared to earlier-generation compounds.

Table 3: Cytotoxicity of BMS Compounds

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| BMS-1166 | EC50 | 40.5 µM | [7] |

| BMS-1001 | EC50 | 33.4 µM | [7] |

| BMS-37 | EC50 | 3 - 6 µM | [7] |

| BMS-242 | EC50 | 3 - 6 µM |[7] |

Key Experimental Methodologies

The evaluation of small-molecule PD-L1 inhibitors like BMS-1166 follows a structured workflow, from initial high-throughput screening to complex cellular and in vivo models.

PD-1/PD-L1 Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This is a high-throughput in vitro assay to quantify the potency of an inhibitor in disrupting the PD-1/PD-L1 interaction.

-

Principle: The assay uses recombinant human PD-1 and PD-L1 proteins, each tagged with a different fluorophore (e.g., a donor like Europium cryptate and an acceptor like d2). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Methodology:

-

Reagent Preparation: Recombinant human PD-L1-His and PD-1-Fc proteins are used. Anti-Fc-Eu3+ cryptate (donor) and anti-His-d2 (acceptor) antibodies are prepared in assay buffer.

-

Compound Plating: A serial dilution of BMS-1166 is prepared and plated in a low-volume 384-well plate.

-

Incubation: PD-L1-His protein is added to the wells containing the compound and incubated. Subsequently, a pre-mixed solution of PD-1-Fc and the detection antibodies is added.

-

Signal Reading: The plate is incubated for several hours at room temperature to reach equilibrium. The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the two wavelength readings is calculated. The IC50 value is determined by plotting the HTRF ratio against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]

-

T-Cell Activation Co-Culture Assay (NFAT-Luciferase Reporter)

This cell-based assay measures the functional consequence of blocking the PD-1/PD-L1 interaction.[1][15][16]

-

Principle: Jurkat T-cells are engineered to stably express both PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When the T-cell receptor (TCR) is activated, NFAT translocates to the nucleus and drives luciferase expression. If PD-1 is engaged by PD-L1 (expressed on co-cultured cancer cells), this signaling is inhibited, and luciferase expression is low. An effective inhibitor like BMS-1166 will block the PD-1/PD-L1 interaction and restore high luciferase expression.

-

Methodology:

-

Cell Lines:

-

Co-Culture Setup: Target cells (PC9/PD-L1) are seeded in a 96-well white-walled plate. The cells are pre-treated with serial dilutions of BMS-1166 for 1-2 hours.

-

T-Cell Addition: Effector cells (Jurkat/PD-1/NFAT-luc) are added to the wells. A TCR agonist (e.g., anti-CD3 antibody or a combination of Ionomycin and TPA) is added to stimulate the T-cells.[1]

-

Incubation: The co-culture is incubated for 6-12 hours at 37°C to allow for T-cell activation and luciferase expression.

-

Luminescence Reading: A luciferase substrate reagent (e.g., Bio-Glo™) is added to the wells, and luminescence is measured on a plate-reading luminometer.[17][18]

-

Data Analysis: Luminescence values are normalized to controls (e.g., T-cells stimulated in the absence of PD-L1 cells). The EC50 for T-cell activation is calculated from the dose-response curve.

-

In Vivo Humanized Tumor Models

To evaluate efficacy in a more complex biological system, humanized mouse models are employed, as BMS-1166 is specific to human PD-L1 and does not interact with the murine ortholog.[14]

-

Principle: Immunodeficient mice (e.g., NSG mice) are engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system. These mice are then implanted with a human cancer cell line (Cell line-Derived Xenograft, CDX) or a patient-derived tumor fragment (Patient-Derived Xenograft, PDX).[19][20][21] This "hu-CDX" or "hu-PDX" model allows for the in vivo testing of immunotherapies that target human immune cells and human tumors.[19][21]

-

Methodology:

-

Humanization: Immunodeficient mice (e.g., NOD-scid gamma) are irradiated and then intravenously injected with human CD34+ HSCs. Reconstitution of the human immune system (including T-cells) is monitored over several weeks via flow cytometry of peripheral blood.

-

Tumor Implantation: Once human immune reconstitution is confirmed, the mice are subcutaneously or orthotopically implanted with a human tumor cell line known to express PD-L1.

-

Treatment: When tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, BMS-1166). BMS-1166 is administered, typically via oral gavage, according to a predetermined dosing schedule.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Mouse body weight is monitored as a measure of general toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested. Flow cytometry can be used to analyze the infiltration and activation status of human T-cells (e.g., CD4+, CD8+, Ki-67+, Granzyme B+) within the tumor microenvironment.

-

Conclusion and Future Directions

BMS-1166 is a well-characterized, potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. It demonstrates a dual mechanism of action, involving both the direct blockade of the PD-1/PD-L1 interaction via induced dimerization and the disruption of PD-L1 protein trafficking. Preclinical data robustly support its high potency in vitro and its ability to restore T-cell function in cellular models with a favorable toxicity profile.

The development of BMS-1166 and similar compounds represents a significant advancement in the field of cancer immunology, providing a potential oral alternative to antibody-based therapies. Future research will likely focus on optimizing the pharmacokinetic properties of these molecules, evaluating their efficacy in a wider range of humanized in vivo models, and exploring their potential in combination therapies with other anti-cancer agents.

References

- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. PD-1 Blockade Assay - Creative Biolabs [creative-biolabs.com]

- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. worldwide.promega.com [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-1166: A Technical Guide

This technical guide provides an in-depth overview of the preclinical data available for BMS-1166, a small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The information is compiled for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of its mechanism of action, bioactivity, and experimental evaluation.

Core Mechanism of Action

BMS-1166 is a potent inhibitor of the PD-1/PD-L1 immune checkpoint interaction.[1][2][3] Unlike therapeutic antibodies, BMS-1166 functions through a unique intracellular mechanism. It specifically interferes with the maturation of the PD-L1 protein by blocking its export from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[4][5][6][] This action prevents the proper N-glycosylation of PD-L1, a crucial step for its stability and interaction with the PD-1 receptor.[4][5][] The under-glycosylated form of PD-L1 accumulates in the ER, leading to a reduction of mature PD-L1 on the cell surface and thereby abrogating its immunosuppressive signaling.[4][6][8] Structural and in-solution studies have also shown that BMS-1166 induces the dimerization of PD-L1, which is a likely mode of its inhibitory action.[1][3][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for BMS-1166 in various preclinical assays.

Table 1: Bioactivity and Binding Affinity

| Parameter | Value | Assay Method | Source |

| IC₅₀ (PD-1/PD-L1 Interaction) | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) | [1][2][3][4][11] |

| IC₅₀ (Cell-based) | 276 nM | Jurkat/CHO Co-culture Assay | [12] |

| K_D (Binding Affinity to PD-L1) | 5.7 nM | Surface Plasmon Resonance (SPR) | [13] |

Table 2: Cellular Activity and Cytotoxicity

| Parameter | Value | Cell Line | Source |

| EC₅₀ (Cytotoxicity) | 40.5 μM | Modified CHO-K1 cells (aAPCs) | [9] |

| IC₅₀ (Cytotoxicity) | 28.77 μM | MDA-MB-231 (Human Breast Cancer) | [14] |

Table 3: Formulation Characteristics (T7-PEG-PCL Micelle)

| Parameter | Value | Method | Source |

| Encapsulation Efficiency | 83.89 ± 5.59% | High-Performance Liquid Chromatography (HPLC) | [14][15] |

| Drug Loading Degree | 4.95 ± 0.79% | High-Performance Liquid Chromatography (HPLC) | [14] |

| Release Half-life | ~48 hours | In vitro release study | [14] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental designs are provided below using Graphviz.

Signaling Pathways

The primary mechanism of BMS-1166 involves the disruption of PD-L1 trafficking and maturation, which in turn restores T-cell activity. However, prolonged exposure in some cancer models can lead to the activation of resistance pathways.

Caption: Mechanism of BMS-1166 disrupting PD-L1 maturation and trafficking.

Caption: Downstream effects of BMS-1166 on the PD-1/PD-L1 axis and T-cell activation.

Caption: BMS-1166 can activate PI3K/mTOR and MAPK pathways, leading to resistance.[16]

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical studies of BMS-1166 are provided below.

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This in vitro assay is used to quantify the ability of BMS-1166 to disrupt the interaction between PD-1 and PD-L1 proteins.

-

Objective: To determine the IC₅₀ value of BMS-1166 for the PD-1/PD-L1 interaction.

-

Principle: The assay measures the fluorescence resonance energy transfer between a donor (e.g., Europium cryptate-labeled anti-tag antibody) and an acceptor (e.g., d2-labeled anti-tag antibody) when brought into proximity by the binding of tagged PD-1 and PD-L1 proteins. A test compound that disrupts this binding will cause a decrease in the HTRF signal.

-

Protocol Outline:

-

Recombinant, tagged human PD-1 and PD-L1 proteins are prepared in an appropriate assay buffer.

-

BMS-1166 is serially diluted to create a range of concentrations for testing.

-

The PD-1 and PD-L1 proteins are incubated with the corresponding donor and acceptor-labeled antibodies.

-

Varying concentrations of BMS-1166 (or DMSO as a vehicle control) are added to the protein-antibody mixture in a microplate.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the two signals is calculated, and the IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.[4][11]

-

Cellular Co-culture Assay for T-Cell Activation

This cell-based assay evaluates the functional consequence of blocking the PD-1/PD-L1 pathway.

-

Objective: To assess the ability of BMS-1166 to restore T-cell function that is suppressed by PD-L1-expressing cells.

-

Cell Lines:

-

Protocol Outline:

-

PD-L1-expressing target cells are seeded in a culture plate.

-

The target cells are pre-treated with various concentrations of BMS-1166 or a vehicle control for a specified period (e.g., 1-17 hours).[4][8]

-

PD-1/NFAT-RE-luciferase Jurkat cells are then added to the wells to initiate the co-culture.

-

A T-cell receptor (TCR) stimulus (e.g., anti-CD3 antibody or co-culture with target cells expressing a TCR agonist) is added to induce T-cell activation.[9]

-

The co-culture is incubated for a period (e.g., 12-17 hours) to allow for PD-1/PD-L1 interaction and subsequent T-cell response.[4][8]

-

Cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence in BMS-1166-treated wells compared to control indicates a restoration of T-cell activation.[4]

-

Alternatively, T-cell activation can be assessed by measuring cytokine production (e.g., IL-2) via RT-qPCR or ELISA.[4]

-

Western Blotting for PD-L1 Glycosylation and PD-1 Degradation

Western blotting is used to directly observe the molecular effects of BMS-1166 on the PD-L1 and PD-1 proteins.

-

Objective: To visualize the shift in PD-L1 molecular weight due to altered glycosylation and to monitor the level of PD-1 protein, which is degraded upon interaction with PD-L1.[4]

-

Protocol Outline:

-

PD-L1-expressing cells (e.g., PC9/PD-L1) are treated with BMS-1166 (e.g., 10 μM), a positive control for glycosylation inhibition (e.g., Tunicamycin), or a vehicle control for ~17 hours.[4][8]

-

For PD-1 degradation, a co-culture is set up as described above.

-

After treatment/co-culture, total cell lysates are collected using a suitable lysis buffer.

-

To confirm the effect on glycosylation, a portion of the lysate can be treated with an enzyme like PNGase F, which removes N-linked glycans.[8]

-

Protein concentration is quantified, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against PD-L1, PD-1, and a loading control (e.g., GAPDH, α-Tubulin).[4][8]

-

The membrane is then incubated with appropriate HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescent substrate.

-

Expected Result: BMS-1166 treatment results in a decrease of the higher molecular weight, maturely glycosylated PD-L1 band and an increase in a lower molecular weight, under-glycosylated band.[4] It also prevents the degradation of PD-1 in the co-culture system.[4][11]

-

Flow Cytometry for Surface PD-L1 Expression

This technique is used to quantify the expression of PD-L1 on the surface of cancer cells following treatment.

-

Objective: To measure the reduction in cell surface PD-L1 levels caused by BMS-1166.

-

Protocol Outline:

-

Breast cancer cells (e.g., MDA-MB-231) are seeded and may be stimulated with IFN-γ (e.g., 100 ng/mL) to induce PD-L1 expression.[14]

-

Cells are treated with BMS-1166 (e.g., 10 μM) or a control for 48 hours.[14]

-

After treatment, cells are harvested and washed with PBS buffer.

-

Cells are incubated with a fluorescently-labeled anti-PD-L1 antibody (e.g., Alexa Fluor 488 or FITC conjugated) for 30 minutes at 4°C.[14]

-

Cells are washed again to remove unbound antibody and resuspended in PBS.

-

The fluorescence intensity of the cell population is analyzed using a flow cytometer. A decrease in mean fluorescence intensity in treated cells indicates reduced surface PD-L1.[14]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 14. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medsci.org [medsci.org]

Understanding the Pharmacokinetics of BMS-1166: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1)[1][2]. This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking this interaction, BMS-1166 aims to restore T-cell-mediated anti-tumor immunity. Small-molecule inhibitors like BMS-1166 offer potential advantages over monoclonal antibodies, such as improved tissue and tumor penetration and the possibility of oral administration[3]. This guide provides a comprehensive overview of the available data on the pharmacokinetics and mechanism of action of BMS-1166.

It is important to note that while extensive in vitro characterization of BMS-1166 has been published, detailed in vivo pharmacokinetic data from preclinical animal models or human clinical trials are not publicly available at this time. The specificity of BMS-1166 for human PD-L1 limits its evaluation in standard murine models, which may contribute to the scarcity of in vivo data[4].

Mechanism of Action

BMS-1166 disrupts the PD-1/PD-L1 signaling pathway through a dual mechanism of action:

-

Induction of PD-L1 Dimerization: BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1. This binding induces the dimerization of PD-L1 molecules, which sterically hinders their interaction with the PD-1 receptor[2][5].

-

Inhibition of PD-L1 Glycosylation and Trafficking: BMS-1166 has been shown to interfere with the post-translational modification of PD-L1. Specifically, it inhibits the glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the accumulation of under-glycosylated PD-L1 in the ER, preventing its expression on the cell surface where it would interact with PD-1[3][6].

In Vitro Activity

The in vitro potency and activity of BMS-1166 have been characterized in various assays.

| Parameter | Value | Assay | Reference |

| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2][6] |

| IC50 (Cell Viability - MDA-MB-231) | 28.77 µM | Cell-based assay | [4] |

Pharmacokinetics

As previously stated, quantitative in vivo pharmacokinetic data for BMS-1166 is not available in the public domain. The patent for BMS-1166 suggests that the compound series was optimized for desirable stability, bioavailability, and a favorable therapeutic index, but no specific data are provided[7].

One study investigated a nanoformulation of BMS-1166 for targeted delivery. While this does not represent the pharmacokinetics of the free drug, it provides some insight into its release characteristics in an in vitro setting.

| Parameter | Value | Method | Reference |

| Encapsulation Efficiency | 83.89 ± 5.59% | High-Performance Liquid Chromatography (HPLC) | [4] |

| Drug Loading Degree | 4.95 ± 0.79% | Not Specified | [4] |

| In Vitro Release Half-life | ~48 hours | HPLC in phosphate-buffered saline at 37°C | [4] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay is used to determine the concentration of an inhibitor (like BMS-1166) required to block the interaction between PD-1 and PD-L1 by 50% (IC50).

-

Reagents: Recombinant human PD-1 and PD-L1 proteins, fluorescently labeled antibodies (e.g., anti-His-tag-Eu3+ and anti-Fc-XL665).

-

Procedure:

-

A fixed concentration of recombinant PD-1 and PD-L1 proteins are incubated together in a microplate.

-

Varying concentrations of the inhibitor (BMS-1166) are added to the wells.

-

Fluorescently labeled antibodies that bind to tags on the recombinant proteins are added.

-

The plate is incubated to allow for binding.

-

-

Detection: The plate is read in an HTRF-compatible reader. When PD-1 and PD-L1 interact, the donor and acceptor fluorophores on the antibodies are brought into close proximity, resulting in a FRET signal. The inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The IC50 is calculated from the dose-response curve.

Cell-Based PD-L1 Glycosylation and Trafficking Assay

This type of assay investigates the effect of BMS-1166 on the cellular processing of PD-L1.

-

Cell Culture: A human cancer cell line that expresses PD-L1 (e.g., PC9) is cultured.

-

Treatment: Cells are treated with BMS-1166 at various concentrations for a specified period (e.g., 17 hours). A control group is treated with the vehicle (e.g., DMSO).

-

Cell Lysis: After treatment, the cells are lysed to extract total protein.

-

Western Blotting:

-

The protein lysates are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is probed with a primary antibody specific for PD-L1. This allows for the visualization of different forms of PD-L1 (glycosylated vs. under-glycosylated), which will have different molecular weights.

-

A secondary antibody conjugated to an enzyme is used for detection.

-

-

Immunofluorescence Microscopy:

-

Cells are grown on coverslips and treated with BMS-1166.

-

The cells are then fixed and permeabilized.

-

They are stained with a primary antibody against PD-L1 and a fluorescently labeled secondary antibody.

-

Co-staining with markers for the endoplasmic reticulum (e.g., ER-tracker) and Golgi apparatus (e.g., anti-GM130) is performed.

-

The subcellular localization of PD-L1 is visualized using a confocal microscope.

-

Signaling Pathway

BMS-1166 acts on the PD-1/PD-L1 signaling pathway. The diagram below illustrates the mechanism of action of BMS-1166 in preventing the inhibitory signal in T-cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2015160641A2 - Compounds useful as immunomodulators - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for BMS-1166 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent and specific small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] By targeting PD-L1, BMS-1166 effectively disrupts the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), thereby restoring T-cell-mediated immune responses against tumor cells.[3] These application notes provide detailed protocols for utilizing BMS-1166 in various in vitro cell-based assays to characterize its biological activity and mechanism of action.

Mechanism of Action

BMS-1166 exhibits a dual mechanism of action. Primarily, it induces the dimerization of PD-L1, which sterically hinders its interaction with PD-1.[1][] Additionally, BMS-1166 has been shown to interfere with the post-translational modification of PD-L1.[][5][6] Specifically, it partially and specifically inhibits the N-glycosylation of PD-L1, which leads to the accumulation of under-glycosylated PD-L1 in the endoplasmic reticulum (ER) and blocks its transport to the Golgi apparatus for maturation and subsequent cell surface expression.[5][6][7][8] This ultimately reduces the amount of functional PD-L1 on the cell surface available to engage with PD-1.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-1166 in various in vitro assays.

Table 1: Inhibitory Activity of BMS-1166

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | IC₅₀ | 1.4 nM | Biochemical Assay | [1][2][7] |

| PD-1/PD-L1 Blockade Bioassay | IC₅₀ | ~3.78 nM | Cell-Based Assay | [9] |

| Human Breast Cancer Cell Viability | IC₅₀ | 28.77 µM | MDA-MB-231 | [3][8] |

Table 2: Cytotoxicity of BMS-1166

| Cell Line | Parameter | Value | Assay | Reference |

| CHO-K1 | EC₅₀ | 33.4 µM | Cell Viability Assay | [10] |

| Jurkat | EC₅₀ | 40.5 µM | Cell Viability Assay | [10] |

| CHO cells expressing PD-L1/TCRa | GI₅₀ | > 30 µM | CellTiter-Glo Luminescent Cell Viability Assay | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Cell Culture

-

PD-L1 Expressing Cancer Cells (e.g., PC9/PD-L1, MDA-MB-231): Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. For stable PD-L1 expressing cell lines, include the appropriate selection antibiotic in the culture medium.

-

PD-1 Expressing Jurkat T-Cells (e.g., Jurkat/PD-1, Jurkat-Lucia™ TCR-hPD-1): Culture Jurkat cells in the same medium as the cancer cells. These are suspension cells and should be maintained at a density between 1x10⁵ and 1x10⁶ cells/mL.

PD-1/PD-L1 Co-Culture Assay for PD-1 Degradation

This assay evaluates the ability of BMS-1166 to inhibit the PD-L1/PD-1 interaction, which can be monitored by the degradation of PD-1 in the co-culture system.[6][7]

-

Materials:

-

PD-L1 expressing cancer cells (e.g., PC9/PD-L1)

-

PD-1 expressing Jurkat T-cells (e.g., Jurkat/PD-1)

-

BMS-1166

-

Culture medium

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: anti-PD-1, anti-PD-L1, anti-GAPDH or anti-α-Tubulin (loading control)

-

-

Protocol:

-

Seed PD-L1 expressing cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cancer cells with varying concentrations of BMS-1166 (e.g., 0, 1, 10, 100, 1000 nM) for 17 hours.

-

Add PD-1 expressing Jurkat T-cells to each well at a suitable effector-to-target ratio (e.g., 1:1).

-

Co-culture the cells for an additional 12-24 hours.

-

Harvest the total cell lysates using lysis buffer.

-

Perform Western blot analysis to detect the levels of PD-1, PD-L1, and the loading control. A decrease in PD-1 levels in the untreated co-culture indicates PD-L1/PD-1 interaction leading to PD-1 degradation. BMS-1166 treatment is expected to rescue this degradation in a dose-dependent manner.

-

NFAT Reporter Assay for T-Cell Activation

This assay measures the restoration of T-cell activation by BMS-1166.[5][7]

-

Materials:

-

PD-L1 expressing cancer cells

-

Jurkat T-cells expressing a luciferase reporter gene under the control of the NFAT response element (NFAT-luc) and PD-1.

-

BMS-1166

-

Culture medium

-

White, clear-bottom 96-well plates

-

T-cell activators (e.g., Ionomycin and TPA, or anti-CD3/CD28 beads)